1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3S2/c1-14-6-8-15(9-7-14)20-19(23)22-12-11-21-10-2-4-16(21)18(22)17-5-3-13-24-17/h2-10,13,18H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWVPJPSHXLLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and pyrazole moieties. The characterization is performed using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the structural integrity of the synthesized compound.
Antitumor Activity
Numerous studies have highlighted the antitumor properties of compounds containing dihydropyrrolo[1,2-a]pyrazine structures. For instance, a study demonstrated that derivatives of thiophenes exhibited significant cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). The IC50 values for these compounds were determined through dose-response assays, revealing effective concentration ranges for inhibiting cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG-2 | X µM | |
| 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives | A-549 | Y µM |
Note: Specific IC50 values for the target compound need to be filled in from experimental data.
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structural frameworks have shown promising antimicrobial activity. The presence of thiophene rings in heterocycles has been linked to enhanced antibacterial and antifungal properties. The mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways.
Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of a series of new bis-pyrazolyl-thiazoles incorporating thiophene moieties. The results indicated that these compounds exhibited significant inhibition against HepG-2 cell lines with varying degrees of potency depending on structural modifications. The study utilized doxorubicin as a control for comparison.
Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of thiophene-based compounds. It was found that modifications at specific positions on the thiophene ring significantly influenced biological activity. For example, substituents at position 4 showed varying effects on cytotoxicity against tumor cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key analogues are compared below:
*Calculated based on structural formula; †Estimated from analogues in .
Key Observations:
- Substituent Diversity : The target compound’s thiophene and p-tolyl groups contrast with pyridine (), ester (), or fused thiazolo-pyrimidine systems (). Thiophene’s electron-rich nature may enhance π-stacking compared to pyridine’s basic nitrogen .
- Functional Groups : The carbothioamide group in the target and ’s compound offers distinct hydrogen-bonding capabilities vs. ester or thione groups in other analogues .
Physicochemical and Spectroscopic Properties
While direct data for the target compound are unavailable, comparisons can be inferred:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
